molecular formula C22H21ClFN5O2 B3402236 N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049338-82-0

N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3402236
CAS No.: 1049338-82-0
M. Wt: 441.9 g/mol
InChI Key: XZRUSNOUMALKSR-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 3-chloro-4-fluorophenyl group at the N-terminus and a pyridazin-3-yl moiety bearing a 4-methoxyphenyl group at position 5. Its structural complexity combines halogenated and methoxy-substituted aromatic systems, which may influence solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2/c1-31-17-5-2-15(3-6-17)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-4-7-19(24)18(23)14-16/h2-9,14H,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRUSNOUMALKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5)
  • Substituents : 3-chlorophenyl (vs. 3-chloro-4-fluorophenyl in the target compound).
  • Key Data : Melting point = 193.3–195.2 °C; yield = 47.7% .
  • Comparison: The absence of the 4-fluoro group in A5 may reduce steric hindrance and electronic effects compared to the target compound.
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
  • Substituents : 4-chlorophenyl; triazolo-pyridazine core (vs. pyridazine in the target).
  • Key Data : CAS RN 904576-65-4 .

Analogues with Modified Heterocyclic Systems

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Substituents : Pyridin-2-yl with Cl and CF₃; benzoxazin-6-yl.
  • Key Data : Molecular weight = 455.8; CAS 866137-49-7 .
  • Comparison : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, contrasting with the target’s methoxyphenyl group (electron-donating). The benzoxazin moiety may confer distinct metabolic stability.
YM580 (AR Antagonist)
  • Structure: 4-cyano-3-(trifluoromethyl)phenyl; pyridin-3-yl.
  • Key Data : ED₅₀ = 2.2 mg/kg/day (rat ventral prostate weight reduction) .
  • Comparison: The cyano and trifluoromethyl groups enhance AR antagonism, suggesting that electron-withdrawing substituents on the aryl ring optimize receptor binding. The target’s methoxy group may reduce potency but improve solubility.

Role of the Carboxamide Linker

N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides
  • Key Finding : The carboxamide carbonyl is critical for dopamine D3 receptor (D3R) selectivity. Removal reduces D3R affinity by >100-fold .
  • Comparison : The target’s carboxamide linker likely plays a similar role in mediating receptor interactions. Substituent positioning (3-chloro-4-fluoro vs. 2-methoxy) may dictate selectivity for alternative targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

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